molecular formula C6H8N2OS B13097183 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole

2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole

Cat. No.: B13097183
M. Wt: 156.21 g/mol
InChI Key: MVTXCCDKFFUHNP-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one sulfur atom, and a methoxy group attached to the fifth carbon The cyclopropyl group is attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole typically involves the reaction of cyclopropylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with methoxyacetyl chloride. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Investigated for its potential anticancer properties and as a scaffold for drug design.

    Industry: Used in the development of agrochemicals and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication. The compound’s anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-cyclopropyl-1,3,4-thiadiazole: Similar structure but with an amino group instead of a methoxy group.

    5-Methyl-1,3,4-thiadiazole-2-thiol: Contains a thiol group and a methyl group.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: A fused ring system with a triazole ring.

Uniqueness

2-Cyclopropyl-5-methoxy-1,3,4-thiadiazole is unique due to the presence of both a cyclopropyl and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile scaffold for drug design and other applications .

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-cyclopropyl-5-methoxy-1,3,4-thiadiazole

InChI

InChI=1S/C6H8N2OS/c1-9-6-8-7-5(10-6)4-2-3-4/h4H,2-3H2,1H3

InChI Key

MVTXCCDKFFUHNP-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(S1)C2CC2

Origin of Product

United States

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